molecular formula C21H20N4O4S B4623185 methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate

methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate

Cat. No. B4623185
M. Wt: 424.5 g/mol
InChI Key: MCQKOBLUDBFIIY-UHFFFAOYSA-N
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Description

Molecular Structure Analysis The crystal structure of closely related compounds has been determined by single-crystal X-ray diffraction analysis, revealing detailed molecular geometry, including disorder in the methoxycarbonyl group and the orientation of aryltriazenyl groups. The hexahydropyrimidine rings in these molecules adopt a chair conformation, and the crystal packing is primarily governed by van der Waals interactions (Moser, Bertolasi, & Vaughan, 2005).

Chemical Reactions and Properties The chemical reactivity of similar molecules involves nucleophilic addition reactions, which are central to the synthesis of various heterocyclic systems. These reactions typically utilize amino or hydroxy groups to attack electrophilic centers within the molecule, leading to the formation of complex heterocyclic structures (Toplak, Svete, Grdadolnik, & Stanovnik, 1999).

Physical Properties Analysis The physical properties, such as solubility and melting points, of related compounds are influenced by their molecular structure and the presence of functional groups. These properties are crucial for determining the conditions under which these compounds can be synthesized, isolated, and used in further chemical reactions (Gein et al., 2020).

Scientific Research Applications

Heterocyclic Synthesis and Biological Applications

  • Synthesis of Pyrido[1,2-a]pyrimidin-4-ones and Other Heterocyclic Systems : Research by Selič, Grdadolnik, and Stanovnik (1997) explored the preparation of methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoate as reagents for generating N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones and other heterocyclic systems. These compounds have potential applications in medicinal chemistry due to their structural similarity to biologically active molecules (Selič, Grdadolnik, & Stanovnik, 1997).

  • Antimicrobial and Antifungal Activities : The study by Bhat, Shalla, and Dongre (2015) on the microwave-assisted synthesis of methyl 7-amino-4-oxo-5-phenyl-2-thioxo-2,3,4,5-tetrahydro-1H-pyran[2,3-d]pyrimidine-6-carboxylates revealed compounds with good in vitro antimicrobial and antifungal activities. This highlights the potential of using methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate derivatives in the development of new antimicrobial agents (Bhat, Shalla, & Dongre, 2015).

  • Herbicidal Applications : Tamaru et al. (1997) described the synthesis and structure-activity studies of analogs of a prototype herbicide, exploring modifications to improve herbicidal activity against Barnyard grass. This research demonstrates the application of heterocyclic compounds derived from methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate in agrochemicals, offering new solutions for weed control (Tamaru et al., 1997).

properties

IUPAC Name

methyl 4-[[2-[6-amino-1-(3-methylphenyl)-4-oxopyrimidin-2-yl]sulfanylacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O4S/c1-13-4-3-5-16(10-13)25-17(22)11-18(26)24-21(25)30-12-19(27)23-15-8-6-14(7-9-15)20(28)29-2/h3-11H,12,22H2,1-2H3,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCQKOBLUDBFIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=CC(=O)N=C2SCC(=O)NC3=CC=C(C=C3)C(=O)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydropyrimidin-2-yl]sulfanyl}acetyl)amino]benzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate
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methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate
Reactant of Route 6
methyl 4-[({[6-amino-1-(3-methylphenyl)-4-oxo-1,4-dihydro-2-pyrimidinyl]thio}acetyl)amino]benzoate

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